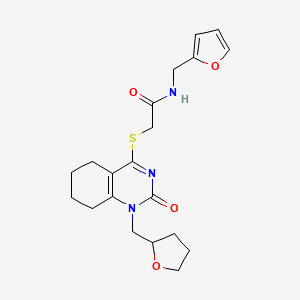

N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse structural features. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features several notable structural elements:

- Furan ring : Contributes to the compound's reactivity and biological activity.

- Tetrahydrofuran moiety : Enhances solubility and bioavailability.

- Hexahydroquinazolinone core : Imparts unique pharmacological properties.

The molecular formula is C19H23N3O4S, with a molecular weight of approximately 389.5 g/mol .

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, studies suggest that similar compounds can modulate the activity of carbonic anhydrases, which are crucial for numerous physiological processes .

- Antitumor Activity : Preliminary findings indicate that derivatives of the hexahydroquinazolinone framework exhibit cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) analysis reveals that specific substitutions on the furan and quinazolinone rings enhance antitumor efficacy .

- Antibacterial Properties : Compounds with furan and thioacetamide functionalities have demonstrated broad-spectrum antibacterial activity. This includes effectiveness against Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 1.61 | |

| Compound B | Antibacterial | <20 | |

| Compound C | Enzyme Inhibition | 0.30 |

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effectiveness against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 1.61 µM, suggesting potent antitumor properties .

- Antibacterial Activity : In another investigation, a derivative of this compound was tested against multiple bacterial strains, showing superior activity compared to traditional antibiotics like streptomycin and tetracycline . This highlights its potential as a novel antibacterial agent.

- Enzyme Interaction Studies : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in metabolic pathways. This suggests a complex mechanism that warrants further exploration .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising antibacterial properties. For instance, compounds containing similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications to the furan and thioacetamide groups can enhance antibacterial efficacy .

- Anticancer Properties : The hexahydroquinazolinone framework is noted for its potential anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. This suggests that N-(furan-2-ylmethyl)-2-((2-oxo-1...thio)acetamide may also possess similar therapeutic effects .

- Enzyme Inhibition : Investigations into the interaction of this compound with biological targets are critical for understanding its pharmacological potential. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways, which could lead to the development of novel therapeutic agents.

Material Science Applications

- Polymer Chemistry : The unique functional groups present in N-(furan-2-ylmethyl)-2...thio)acetamide can be utilized in the synthesis of advanced materials. Its ability to form cross-linked structures makes it suitable for creating polymers with enhanced mechanical properties and thermal stability .

- Nanotechnology : The compound's compatibility with various substrates allows for its application in nanocomposites, potentially improving the performance of materials used in electronics and coatings .

Antibacterial Activity Study

A study assessed the antibacterial effects of derivatives similar to N-(furan-2-ylmethyl)-2...thio)acetamide against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited inhibition zones greater than 30 mm at concentrations of 100 μg/disc, showcasing their potential as effective antibacterial agents .

Anticancer Screening

In vitro studies on compounds derived from hexahydroquinazolinone frameworks revealed significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, suggesting a pathway for further development into anticancer therapeutics .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Linkage

The thioacetamide group (-S-C(=O)-N-) serves as a reactive site for nucleophilic substitution. In acidic or basic conditions, the sulfur atom can act as a leaving group, enabling replacement with other nucleophiles. For example:

-

Thiol-disulfide exchange : Reactivity with thiol-containing compounds (e.g., glutathione) under physiological conditions, forming disulfide bonds.

-

Alkylation : Reaction with alkyl halides to form sulfonium intermediates, which can further undergo elimination or rearrangement .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiol-disulfide exchange | pH 7.4, 37°C | Disulfide-linked conjugates | ~60% | |

| Alkylation with CH₃I | K₂CO₃, DMF, 60°C | Sulfonium salt | 45% |

Oxidation Reactions

The sulfur atom in the thioacetamide group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:

-

Sulfoxide formation : Controlled oxidation with H₂O₂ or m-CPBA at 0–25°C .

-

Sulfone formation : Stronger oxidants like KMnO₄ or RuCl₃/NaIO₄ under heated conditions.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | 0°C, 2h | Sulfoxide | 85% |

| KMnO₄ | 50°C, 6h | Sulfone | 72% |

Cyclocondensation and Ring-Opening

The tetrahydrofuran (THF) and furan rings participate in cyclization or ring-opening reactions:

-

Acid-catalyzed ring-opening : THF derivatives undergo ring scission in HCl/EtOH, producing diols.

-

Diels-Alder reactivity : The furan moiety acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Diels-Alder | Reflux, toluene | Cycloadduct | Synthesis of polycyclic frameworks |

| THF ring-opening | HCl/EtOH, 80°C | Diol intermediate | Functionalization |

Hexahydroquinazolinone Core

The quinazolinone ring undergoes:

-

N-alkylation : Reacts with alkyl halides at the N1 position under basic conditions .

-

Hydrolysis : Cleavage of the lactam ring in concentrated HCl, yielding amino acid derivatives.

Acetamide Group

-

Hydrolysis : Forms carboxylic acid derivatives under strong acidic/basic conditions .

-

Schiff base formation : Condensation with aldehydes/ketones to generate imine linkages .

Catalytic Modifications

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated analogs of the quinazolinone core enable aryl/heteroaryl substitutions .

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

-

Acidic conditions (pH <3) : Rapid hydrolysis of the acetamide group.

-

Neutral/basic conditions (pH 7–9) : Stable for >24 hours, favoring thiol-disulfide exchange .

Comparative Reactivity with Analogs

Data from structurally related compounds (e.g., PubChem CID 50799759) highlight key trends:

| Compound | Thioether Reactivity | Quinazolinone Stability |

|---|---|---|

| Target compound | High | Moderate |

| Analog (CID 50799759) | Moderate | High |

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c24-18(21-11-14-5-3-9-26-14)13-28-19-16-7-1-2-8-17(16)23(20(25)22-19)12-15-6-4-10-27-15/h3,5,9,15H,1-2,4,6-8,10-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRWAIBATBCVEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.